rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
Description
rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is a fluorinated piperidine derivative with a carboxylic acid group at the 2-position and a fluorine substituent at the 4-position of the six-membered piperidine ring. The stereochemistry (2R,4S) indicates specific spatial arrangements of substituents, while the "rac-" prefix denotes a racemic mixture of enantiomers. Piperidine-based structures are widely used as building blocks for pharmaceuticals, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors. The hydrochloride salt form improves solubility and handling properties for synthetic applications .
Properties
IUPAC Name |
(2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOXCCTYXNEOZ-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation via Cyclization
Cyclization reactions are pivotal for constructing the piperidine backbone. A Grignard-based approach, adapted from methods used for analogous piperidine derivatives, involves reacting diethyl oxalate with 1-bromo-3-fluoropropylene to form a diketone intermediate. Subsequent addition of cyanide yields a nitrile-substituted compound, which undergoes intramolecular cyclization under acidic conditions to generate the piperidine ring. This method benefits from readily available starting materials and avoids harsh conditions, though stereochemical control remains a challenge.
An alternative route employs Dieckmann cyclization , where ester groups in a linear precursor undergo intramolecular condensation to form the ring. For example, ethyl 5-fluoro-2-cyano-pentanoate can cyclize in the presence of a base, such as sodium ethoxide, to yield 4-fluoro-2-cyanopiperidine. This method offers direct access to the fluorinated ring system but requires precise temperature control to minimize side reactions.
Fluorination Techniques
Introducing fluorine at the 4-position is achieved through two primary strategies:
Nucleophilic Substitution
A hydroxyl group at the 4-position is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . For instance, treating 4-hydroxypiperidine-2-carboxylic acid ethyl ester with DAST in dichloromethane at −78°C yields the fluorinated derivative with retention of configuration. This method is highly efficient but requires anhydrous conditions and careful handling of toxic reagents.
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate electron-rich intermediates. While less common for secondary alcohols, this approach is advantageous for substrates prone to elimination. For example, 4-trimethylammonium piperidine-2-carboxylate treated with Selectfluor® in acetonitrile introduces fluorine via an SN2 mechanism, though racemization may occur.
Carboxylic Acid Group Introduction
The carboxylic acid at the 2-position is typically introduced by hydrolyzing a nitrile or ester precursor. Hydrochloric acid-mediated hydrolysis of 2-cyanopiperidine derivatives under reflux conditions (6N HCl, 100°C, 5 hours) yields the carboxylic acid hydrochloride directly, simplifying purification. Alternatively, alkaline hydrolysis (e.g., NaOH/EtOH) followed by acidification with HCl provides the free acid, which is then converted to the hydrochloride salt.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid in a polar solvent like ethanol or acetone. For example, dissolving rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid in ethanol and adding concentrated HCl precipitates the hydrochloride salt, which is isolated by filtration and dried under vacuum.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Control
Achieving the desired (2R,4S) configuration in racemic form necessitates non-chiral pathways or racemization during synthesis. For instance, using racemic starting materials or conducting reactions under conditions that promote epimerization (e.g., high temperature) ensures a 1:1 enantiomeric ratio.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : Reduction reactions can target the fluorinated piperidine ring, potentially forming de-fluorinated or hydrogenated products.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine site or the carboxylic acid group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols in suitable solvents.
Major Products
Oxidation: : Produces piperidinyl ketones or aldehydes.
Reduction: : Leads to reduced or hydrogenated piperidine derivatives.
Substitution: : Generates a variety of substituted piperidine compounds.
Scientific Research Applications
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is utilized in several fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Studied for its potential effects on biological systems and cellular mechanisms.
Medicine: : Investigated for possible pharmacological activities and used in drug development.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application and derivative. Generally, it can interact with biological targets such as enzymes, receptors, or ion channels, influencing their function and modulating physiological pathways. In medicinal chemistry, it might act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.
Comparison with Similar Compounds
Research Findings :
- Fluorine substitution at the 4-position (as in the target compound) improves membrane permeability compared to hydroxylated analogs, making it favorable for CNS-targeting drugs .
- Trifluoromethyl groups (e.g., SY459050 in ) introduce strong electron-withdrawing effects, altering pKa and solubility profiles .
Ring Size and Chirality: Piperidine vs. Pyrrolidine Derivatives
Research Findings :
- Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidines, enabling diverse binding modes in protein-ligand interactions .
- Pyrrolidine-based compounds (e.g., 1049977-93-6) are preferred for constrained peptide backbones due to their rigid five-membered structure .
Salt Forms and Stability
Key Takeaways
- Fluorine Advantage : The 4-fluoro substituent in the target compound balances lipophilicity and metabolic resistance, outperforming hydroxylated analogs in bioavailability .
- Structural Flexibility : Piperidine derivatives offer broader applications in drug design compared to pyrrolidines, though the latter are preferred for rigidity .
- Salt Optimization : Hydrochloride salts are universally adopted for improved solubility, but stability varies with substituents (e.g., CF3 enhances thermal resistance) .
Biological Activity
Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride is a compound with notable potential in medicinal chemistry. Its structural characteristics and biological activities are of interest for developing new pharmacological agents. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Structural Information
- Molecular Formula : CHFNO
- SMILES : C1CNC@@HC(=O)O
- InChIKey : OLYSVYSYOXVFEP-UHNVWZDZSA-N
The compound features a piperidine ring with a fluorine atom at the 4-position and a carboxylic acid functional group at the 2-position, which may contribute to its biological properties.
Pharmacological Profile
Research indicates that this compound may exhibit various biological activities, particularly in the context of receptor interactions and enzyme inhibition. However, specific literature on its direct pharmacological effects is limited.
Case Studies and Research Findings
- Receptor Interaction :
- Enzyme Inhibition :
-
Anticancer Activity :
- Compounds with similar structural motifs have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to assess the specific anticancer efficacy of this compound in vitro and in vivo.
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross-section values for different adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 148.07683 | 130.8 |
| [M+Na]+ | 170.05877 | 139.3 |
| [M+NH₄]+ | 165.10337 | 137.3 |
| [M+K]+ | 186.03271 | 135.3 |
| [M-H]- | 146.06227 | 128.8 |
These values provide insight into the compound's behavior in mass spectrometry, which is crucial for understanding its interactions in biological systems.
Q & A
Basic Research Question
- HPLC-MS : Quantify purity (>98%) using C18 columns with a mobile phase of acetonitrile/0.1% TFA.
- Chiral Chromatography : Resolve enantiomers using Chiralpak AD-H columns (heptane:IPA:DEA = 90:10:0.1) .
- NMR : Confirm stereochemistry via coupling constants (e.g., for axial vs. equatorial fluorine) and NOE correlations .
How does the hydrochloride salt form affect solubility and stability in biological assays?
Basic Research Question
The hydrochloride salt improves:
- Solubility : Up to 50 mg/mL in water vs. <5 mg/mL for the free base.
- Stability : Reduced hygroscopicity compared to trifluoroacetate salts, ensuring consistent bioavailability in cell-based assays .
Optimization Tip : For in vivo studies, reconstitute in PBS (pH 7.4) to avoid precipitation.
What computational methods predict the compound’s interaction with neurological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model binding to GABA receptors using AMBER or GROMACS. The fluorine atom’s electronegativity stabilizes dipole interactions with Thr262 residues .
- Docking Studies (AutoDock Vina) : Screen against kinase libraries (e.g., PDB: 3POZ) to identify off-target effects. Adjust protonation states (e.g., carboxylic acid vs. carboxylate) for accuracy .
How to resolve the racemic mixture into individual enantiomers for targeted studies?
Advanced Research Question
- Chiral Resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) and isocratic elution (ethanol:hexane = 20:80).
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s ester .
Yield Optimization : Expect 30–40% recovery for each enantiomer, with ee >99% confirmed by polarimetry .
What are the stability profiles under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Stable at pH 2–6 (24 hrs, 25°C); degrades by 15% at pH 8 due to ester hydrolysis.
- Thermal Stability : Decomposes at >150°C (TGA data). Store at -20°C in desiccated conditions .
Methodology : Use accelerated stability testing (40°C/75% RH) to simulate long-term storage.
How does fluorination at C4 influence structure-activity relationships (SAR) in drug design?
Advanced Research Question
- Electron-Withdrawing Effects : Fluorine increases metabolic stability (e.g., CYP450 resistance) and enhances membrane permeability (logP reduced by 0.5 vs. non-fluorinated analogs).
- Case Study : Fluorinated piperidines showed 2× higher IC against MAO-B compared to non-fluorinated derivatives .
SAR Strategy : Combine with methyl or aryl groups at C2 to balance lipophilicity and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
